2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Benzoylation: The quinoxaline core can be benzoylated using benzoyl chloride in the presence of a base.
Acylation: The benzoylated quinoxaline can then be acylated with 4-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoxaline core.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoxaline ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Conditions for substitution reactions could involve strong acids or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its antimicrobial and anticancer properties.
Benzoylquinoxalines: Similar compounds with variations in the benzoyl group or other substituents.
Methoxyphenylacetamides: Compounds with similar acetamide structures but different aromatic substitutions.
Uniqueness
2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-18-13-11-17(12-14-18)25-22(28)15-21-23(29)26-19-9-5-6-10-20(19)27(21)24(30)16-7-3-2-4-8-16/h2-14,21H,15H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
MNEUTCFUYJFBEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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